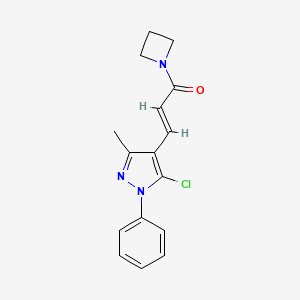

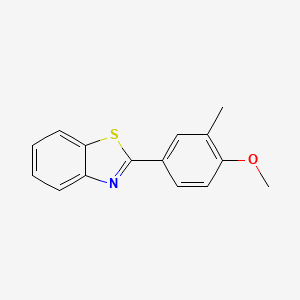

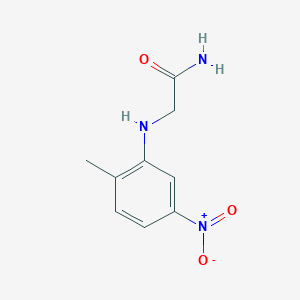

ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate, commonly known as ethyl cyanoacrylate, is a type of cyanoacrylate adhesive. It is widely used in the field of scientific research due to its unique properties, such as rapid polymerization, high strength bonding, and low toxicity.

Mécanisme D'action

The mechanism of action of ethyl cyanoacrylate involves the rapid polymerization of the adhesive upon contact with moisture. The polymerization process generates heat, which can cause tissue damage if not properly controlled. The resulting polymer forms a strong bond with the surface it is applied to, providing a quick and effective seal.

Biochemical and Physiological Effects:

Ethyl cyanoacrylate has low toxicity and is generally considered safe for use in scientific research. However, exposure to high concentrations of the adhesive can cause irritation to the skin, eyes, and respiratory system. Prolonged exposure can also lead to sensitization and allergic reactions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ethyl cyanoacrylate in lab experiments is its rapid polymerization and strong bonding properties. This makes it an ideal adhesive for sealing microfluidic devices and bonding tissues together in surgical procedures. However, the rapid polymerization of the adhesive can also be a limitation, as it can cause tissue damage if not properly controlled. In addition, the adhesive is not suitable for use in experiments that require long-term stability, as it can degrade over time.

Orientations Futures

There are several future directions for the use of ethyl cyanoacrylate in scientific research. One potential application is in the field of drug delivery, where the adhesive could be used to deliver drugs directly to specific tissues or organs. Another potential application is in the field of tissue engineering, where the adhesive could be used to bond different types of tissues together to create functional organs. Additionally, further research could be done to improve the biocompatibility and long-term stability of the adhesive, making it suitable for a wider range of applications in scientific research.

Méthodes De Synthèse

Ethyl cyanoacrylate can be synthesized by the reaction of ethyl cyanoacetate with formaldehyde and ammonium carbonate. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation to obtain pure ethyl cyanoacrylate.

Applications De Recherche Scientifique

Ethyl cyanoacrylate has a wide range of applications in scientific research. It is commonly used as a tissue adhesive in surgical procedures, as it can bond tissues together quickly and efficiently. It is also used in the field of microfluidics, where it is used to seal microfluidic devices and prevent leakage. Ethyl cyanoacrylate is also used in the production of nanocomposites, where it is used as a matrix material due to its high strength and durability.

Propriétés

IUPAC Name |

ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7H,2,14H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSGEFODWJBPDP-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (Z)-3-(4-aminophenyl)-2-cyanoprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)

![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)